molecular formula C19H24N2O4S2 B464380 4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide CAS No. 349620-62-8

4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide

Cat. No.: B464380
CAS No.: 349620-62-8
M. Wt: 408.5g/mol
InChI Key: BATIIJWKSVBLAO-UHFFFAOYSA-N
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Description

4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide apart is its dual functionality, combining the properties of both piperidine and sulfonamide moieties. This unique structure allows it to interact with multiple biological targets, enhancing its potential therapeutic applications .

Properties

IUPAC Name

4-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-15-3-7-18(8-4-15)26(22,23)20-17-5-9-19(10-6-17)27(24,25)21-13-11-16(2)12-14-21/h3-10,16,20H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATIIJWKSVBLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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